

# Preclinical Pharmacology of Dovitinib Lactate in Solid Tumors: A Technical Guide

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## Compound of Interest

Compound Name: Dovitinib lactate

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## Abstract

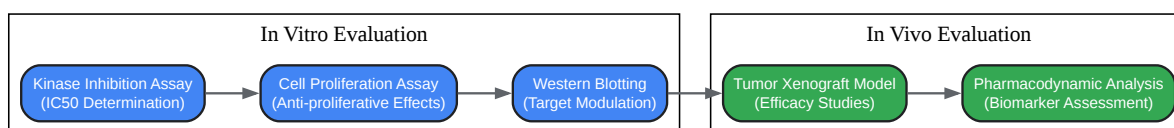
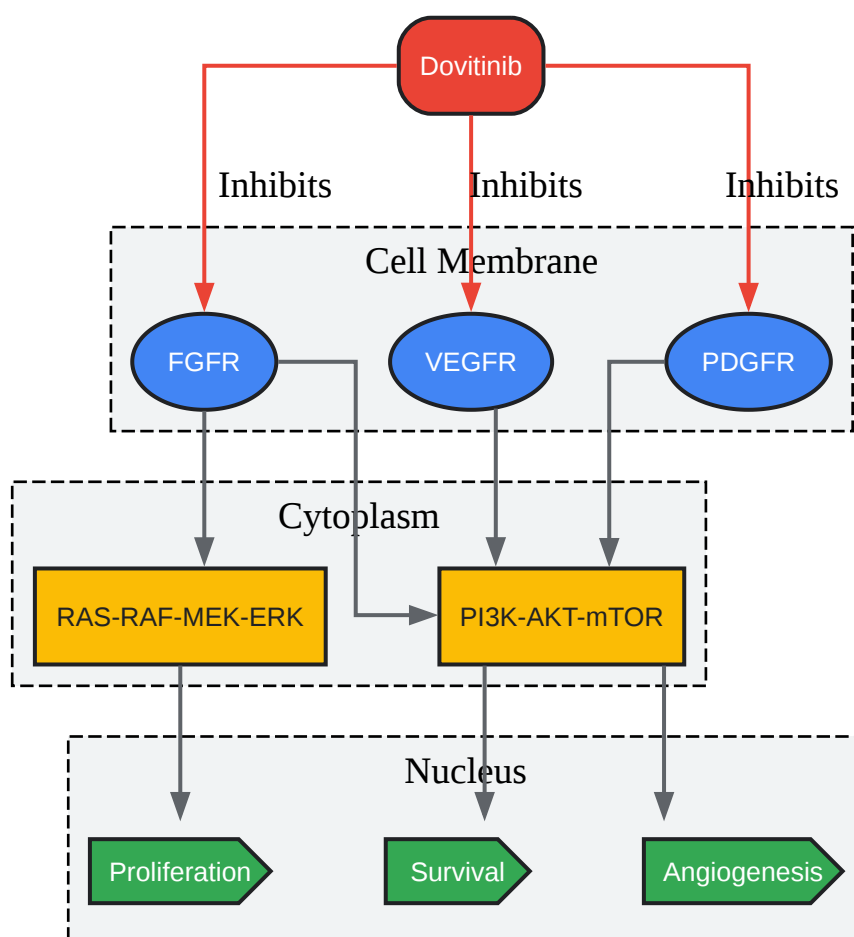
Dovitinib (TKI258; CHIR-258), as **Dovitinib lactate**, is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant preclinical activity across a range of solid tumors.[1][2] Its mechanism of action centers on the potent inhibition of several receptor tyrosine kinases (RTKs) implicated in tumor growth, proliferation, and angiogenesis, most notably fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[3][4] This guide provides a comprehensive overview of the preclinical pharmacology of **Dovitinib lactate**, detailing its inhibitory activity, effects on cancer cell lines and in vivo models, and the methodologies employed in these seminal studies.

## Mechanism of Action and Target Profile

Dovitinib is a potent inhibitor of class III, IV, and V RTKs.[3] Its primary targets are FGFR1, 2, and 3, VEGFR1, 2, and 3, and PDGFR $\alpha$  and  $\beta$ . [5][6] Additionally, it exhibits inhibitory activity against other RTKs such as FMS-like tyrosine kinase 3 (FLT3), c-Kit, and colony-stimulating factor 1 receptor (CSF-1R). [5][6] The binding of Dovitinib to the ATP-binding pocket of these kinases prevents their phosphorylation and subsequent activation of downstream signaling pathways critical for cell survival and proliferation. [7][8]

The simultaneous inhibition of both pro-angiogenic (VEGFR, PDGFR) and tumor cell-specific (FGFR, c-Kit) pathways underscores the dual mechanism of Dovitinib, targeting both the tumor vasculature and the cancer cells directly.[3]

## Signaling Pathway Targeted by Dovitinib



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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